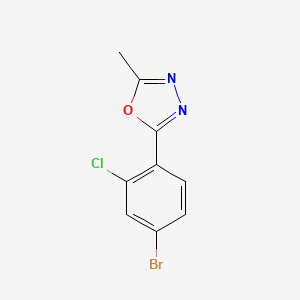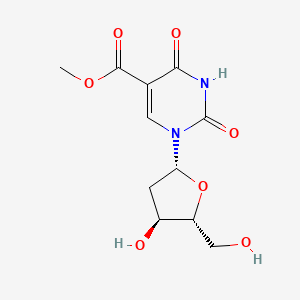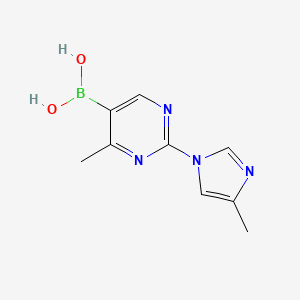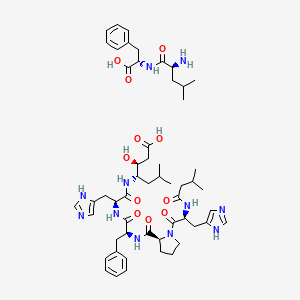
isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound contains the amino acid statine, which is known for its role in inhibiting proteolytic enzymes. The compound’s structure and properties make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like HBTU or DIC.
Deprotection: of the amino acid side chains and peptide cleavage from the resin using TFA (trifluoroacetic acid).
Purification: of the crude peptide by HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is then subjected to rigorous quality control measures, including mass spectrometry and amino acid analysis.
Analyse Chemischer Reaktionen
Types of Reactions
Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in inhibiting proteolytic enzymes, which are crucial in various biological processes.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors for treating diseases.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH involves its interaction with proteolytic enzymes. The statine residue mimics the transition state of the enzyme’s natural substrate, thereby inhibiting the enzyme’s activity. This inhibition can affect various molecular pathways, depending on the specific enzyme targeted.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isovaleryl-Phe-Nle-Sta-Ala-Sta-OH: Another peptide containing statine, known for its protease inhibitory properties.
Pepstatin: A naturally occurring peptide that inhibits aspartyl proteases.
Uniqueness
Isovaleryl-His-Pro-Phe-His-Sta-OH.H-Leu-Phe-OH is unique due to its specific sequence and the presence of multiple histidine residues, which can influence its binding affinity and specificity towards certain enzymes. This makes it a valuable tool for studying enzyme inhibition and developing therapeutic agents.
Eigenschaften
Molekularformel |
C54H77N11O11 |
|---|---|
Molekulargewicht |
1056.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoic acid;(3S,4S)-3-hydroxy-4-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-(3-methylbutanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-methylheptanoic acid |
InChI |
InChI=1S/C39H55N9O8.C15H22N2O3/c1-23(2)13-28(33(49)18-35(51)52)45-37(54)30(16-26-19-40-21-42-26)46-36(53)29(15-25-9-6-5-7-10-25)47-38(55)32-11-8-12-48(32)39(56)31(17-27-20-41-22-43-27)44-34(50)14-24(3)4;1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h5-7,9-10,19-24,28-33,49H,8,11-18H2,1-4H3,(H,40,42)(H,41,43)(H,44,50)(H,45,54)(H,46,53)(H,47,55)(H,51,52);3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20)/t28-,29-,30-,31-,32-,33-;12-,13-/m00/s1 |
InChI-Schlüssel |
WQDYFHNZYGOTLN-UHIYJSRVSA-N |
Isomerische SMILES |
CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)CC(C)C.CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)CC(C)C.CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


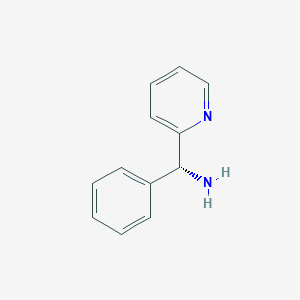
![3',5-Dimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14090237.png)

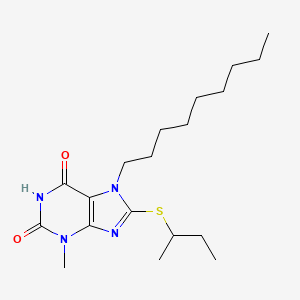
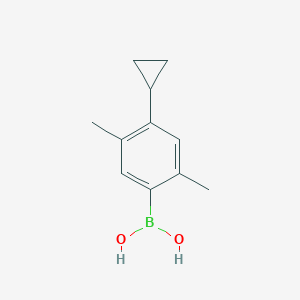
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14090250.png)
![7-Methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090253.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-5-(propan-2-yl)-1H-pyrazole-3-carbohydrazide](/img/structure/B14090254.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14090262.png)
![1-(3-Hydroxyphenyl)-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090270.png)
![6-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]pyrimidin-4-ol](/img/structure/B14090272.png)
